REACTION_CXSMILES
|
C(O)(=O)C.[CH2:5]([O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14]B(O)O)=[C:10]([C:18]([F:21])([F:20])[F:19])[CH:9]=1)[CH3:6].O.OO.S([O-])(O)=O.[Na+]>C1COCC1>[CH2:5]([O:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([C:18]([F:19])([F:20])[F:21])[CH:9]=1)[CH3:6] |f:2.3,4.5|
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
Compound ( d )
|
Quantity
|
8.28 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(=C(C=C1)OB(O)O)C(F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hydrogen peroxide water
|
Quantity
|
40.1 g
|
Type
|
reactant
|
Smiles
|
O.OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was carefully heated
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for 4 hours
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted three times with ether
|
Type
|
WASH
|
Details
|
washed with aqueous saturated sodium hydrogen sulfite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=CC(=C(C=C1)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.67 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |